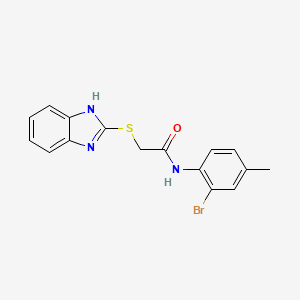

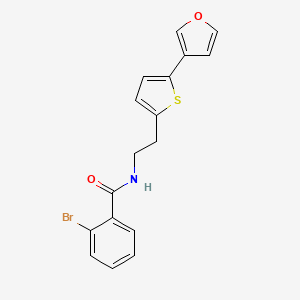

![molecular formula C25H29N5O2S2 B2716507 乙基[(3-乙基-4-氧代-6-苯基-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酸酯 CAS No. 1115867-18-9](/img/structure/B2716507.png)

乙基[(3-乙基-4-氧代-6-苯基-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . Thieno[3,2-d]pyrimidines are known to exhibit a wide spectrum of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and alkylation .科学研究应用

杂环化合物的合成

乙基N-(3-氰基-4, 5-二氢-2-噻吩基)草酰胺与乙基或甲基氰基乙酸酯和其他氰基亚甲基化合物反应,形成2-[4-氨基-5, 6-二氢噻吩[2, 3-d]嘧啶]乙酸衍生物。这些反应展示了此类化合物在合成具有潜在生物活性的杂环化合物中的效用 (S. Hachiyama et al., 1983).

抗菌活性

在另一项研究中,噻唑及其稠合衍生物的合成,然后评估其抗菌活性,证明了该化合物在开发新的抗菌剂方面的重要性。该化合物对细菌和真菌分离株表现出体外活性,表明其作为设计新抗菌药物的模板的潜力 (Wagnat W. Wardkhan et al., 2008).

超声辅助合成

展示了一种有效的超声辅助合成乙基-5-(芳基)-2-(2-烷氧基-2-氧代乙亚叉基)-7-甲基-3-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸酯衍生物的方法。该方法强调了使用超声波辐射来提高复杂杂环化合物合成中的收率并减少反应时间 (A. Darehkordi & Somayeh Ghazi, 2015).

生物活性

某些噻唑并嘧啶衍生物的制备和反应揭示了它们对革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌和丝状真菌的优异杀菌性能。这项研究表明该化合物具有开发新的杀菌剂或杀虫剂的潜力 (M. Youssef et al., 2011).

光谱分析和分子对接

乙基2-(4-氧代-3-苯乙基-3,4-二氢喹唑啉-2-基硫代)-乙酸酯的光谱分析(FT-IR、FT-Raman和NMR)和分子对接研究提供了对其结构性质、电子特性和对特定靶标的潜在抑制活性的见解,说明了该化合物在药物设计和发现中的效用 (A. El-Azab et al., 2016).

未来方向

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activities exhibited by some thieno[3,2-d]pyrimidines, this compound could potentially be of interest in the fields of medicinal chemistry and drug discovery .

作用机制

Target of Action

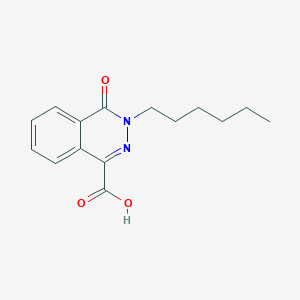

The primary target of the compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment

Mode of Action

The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and inhibits their activation, thereby modulating the physiological responses mediated by these receptors . The mode of action for Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate is currently unknown.

Biochemical Pathways

The alpha1-adrenergic receptors, which are the primary targets of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By acting as an antagonist to these receptors, this compound can affect these physiological processes

Pharmacokinetics

The pharmacokinetic properties of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles . The ADME properties of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate are currently unknown.

Result of Action

The molecular and cellular effects of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide’s action are related to its antagonistic activity on the alpha1-adrenergic receptors . By inhibiting the activation of these receptors, this compound can modulate the physiological responses mediated by these receptors . The molecular and cellular effects of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate’s action are currently unknown.

属性

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDIHXPCKZNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)

![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)